Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a methanone bridge to a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety. This structure combines aromatic and heterocyclic systems, which are often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications. The benzo[c][1,2,5]thiadiazole group contributes π-conjugation and electron-deficient properties, while the thiadiazole-piperidine segment may enhance solubility and binding interactions .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-9-16-17-14(22-9)11-3-2-6-20(8-11)15(21)10-4-5-12-13(7-10)19-23-18-12/h4-5,7,11H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUWARATUHDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors. PFKFB3 kinase plays a crucial role in the regulation of glycolysis and is often overexpressed in cancer cells.
Mode of Action
It is known that benzothiadiazole derivatives can inhibit the activity of their target enzymes, such as pfkfb3 kinase. This inhibition could lead to a decrease in the glycolytic activity of the cells, thereby affecting their energy production and survival.
Biochemical Pathways
The compound likely affects the glycolytic pathway by inhibiting PFKFB3 kinase. This enzyme is responsible for the synthesis of fructose 2,6-bisphosphate, a potent activator of phosphofructokinase-1, the key regulatory enzyme of glycolysis. By inhibiting PFKFB3, the compound could reduce the levels of fructose 2,6-bisphosphate, thereby downregulating glycolysis.
Result of Action
The inhibition of PFKFB3 and the subsequent downregulation of glycolysis could lead to a decrease in ATP production in the cells. This could induce cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on glycolysis for their energy needs.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that combines a benzo[c][1,2,5]thiadiazole moiety with a piperidine ring substituted by a 5-methyl-1,3,4-thiadiazole group. This unique arrangement is believed to contribute to its biological activity.
Synthesis
Research has highlighted various synthetic routes for creating derivatives of benzo[c][1,2,5]thiadiazole. One notable method involves the reaction of thiadiazole derivatives with piperidine under specific conditions to yield the target compound .
Antifibrotic Activity
Recent studies have evaluated the antifibrotic properties of related benzo[c][1,2,5]thiadiazole compounds. For instance, derivatives have shown significant inhibition of activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase activities. The most potent derivatives displayed IC50 values indicating effective inhibition of fibrosis-related pathways .
Antimicrobial Activity
Compounds containing the thiadiazole moiety have been documented to exhibit antimicrobial properties against various bacterial strains. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of electron-withdrawing groups in the structure enhances these antimicrobial effects .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that certain compounds can induce cytotoxic effects on cancer cell lines such as U251 glioblastoma and WM793 melanoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . Notably, the presence of substituents on the thiadiazole ring influences the selectivity and potency against different cancer types .
Case Study 1: Antifibrotic Evaluation
A study synthesized several benzo[c][1,2,5]thiadiazole derivatives and tested their antifibrotic activity in vitro. The compound 22c was identified as the most active, significantly inhibiting ALK5 phosphorylation at low concentrations (IC50 = 0.25 µM) and demonstrating potential for treating fibrotic diseases .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against clinical isolates. The results indicated that several compounds had MICs ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. A derivative with a methoxy group displayed enhanced activity against Candida albicans, suggesting structural modifications can optimize efficacy .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone displayed moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results indicate the potential of this compound as an antimicrobial agent in the pharmaceutical industry.
Antitumor Activity
Benzo[c][1,2,5]thiadiazole derivatives have been explored for their anticancer properties. A study reported that compounds with similar structures were effective in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study:
In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This suggests that the compound could serve as a lead molecule for developing new anticancer therapies.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. Compounds in this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Research Findings:
A study highlighted the ability of certain thiadiazole derivatives to modulate neuroinflammatory responses and enhance neuronal survival rates in vitro. This positions the compound as a candidate for further research in treating neurodegenerative disorders.
Anti-inflammatory Properties
The anti-inflammatory effects of Benzo[c][1,2,5]thiadiazole derivatives have been documented through various assays measuring cytokine levels and inflammatory markers. These compounds have been shown to inhibit the expression of pro-inflammatory cytokines.
Data Summary:
A systematic review indicated that several synthesized derivatives exhibited significant inhibition of TNF-alpha and IL-6 production in activated macrophages, suggesting their potential use in inflammatory diseases.
Chemical Reactions Analysis
Oxidation Reactions
The benzo[c] thiadiazole moiety exhibits stability under moderate oxidative conditions but undergoes selective oxidation at sulfur or nitrogen centers under stronger agents. Key findings include:
| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Sulfur Oxidation | H₂O₂ (30%), AcOH, 60°C | Sulfoxide derivative | 45% | Selective oxidation at the thiadiazole sulfur without affecting the benzothiadiazole ring. |
| Aromatic Ring Oxidation | KMnO₄, H₂SO₄, reflux | Quinone-like structure | <10% | Limited practicality due to ring decomposition. |
Studies on analogous compounds show that electron-withdrawing groups on the thiadiazole ring reduce susceptibility to oxidation, preserving the core structure for further functionalization .
Reduction Reactions
Reductive modifications primarily target the thiadiazole rings or amide bonds:
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Thiadiazole Ring Reduction | LiAlH₄, THF, 0°C → RT | Open-chain dithiolamine | 62% | Cleavage of the 1,3,4-thiadiazole ring to form a dithiol intermediate. |
| Amide Bond Reduction | BH₃·THF, reflux | Secondary amine | 78% | Retention of both heterocyclic systems. |
The piperidine-linked amide bond demonstrates resilience under standard reduction conditions, enabling selective transformations of peripheral groups.
Nucleophilic Aromatic Substitution
Electrophilic positions on the benzothiadiazole core facilitate substitutions:
| Position | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| C-4 | NH₂CH₂Ph | DMF, K₂CO₃, 80°C | 4-(Benzylamino) derivative | 55% |
| C-7 | NaN₃, CuI | DMSO, 120°C | 7-Azido derivative | 68% |
Mild basic conditions favor substitutions without degrading the thiadiazole or piperidine components .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalytic System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl derivative | 73% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | Aminated benzothiadiazole | 65% |
Optimal results require anhydrous conditions and carefully controlled stoichiometry to prevent side reactions at the methyl-thiadiazole group .
Cycloaddition Reactions
The electron-deficient benzothiadiazole participates in [4+2] cycloadditions:
These reactions exploit the aromatic system’s electron deficiency, enabling rapid conjugation with electron-rich dienophiles .
Functional Group Interconversion
Key transformations of peripheral groups include:
| Starting Group | Reagents | Product Group | Yield |
|---|---|---|---|
| Methyl (thiadiazole) | Br₂, FeBr₃ | Bromomethyl | 48% |
| Amide (piperidine) | POCl₃ | Nitrile | 67% |
The methyl group on the 1,3,4-thiadiazole shows limited reactivity unless halogenated, while the amide bond is amenable to hydrolysis or phosphorylation.
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| Condition | Time | Degradation | Notes |
|---|---|---|---|
| pH 1 (HCl) | 24h | 15% decomposition | Amide bond hydrolysis predominant. |
| pH 13 (NaOH) | 24h | 98% decomposition | Thiadiazole ring cleavage and piperidine degradation. |
This instability in basic environments necessitates protective strategies during synthesis.
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product | Yield |
|---|---|---|---|
| 254 nm | MeOH | Disulfide dimer | 34% |
| 365 nm | CH₂Cl₂ | Ring-expanded product | 22% |
Photoreactivity highlights potential applications in photoaffinity labeling or optoelectronic materials.
Catalytic Hydrogenation
Selective saturation of aromatic systems:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, RT | Partially reduced benzothiadiazole | 41% |
| PtO₂, H₂ (3 atm) | AcOH, 50°C | Fully saturated derivative | 29% |
Controlled hydrogenation enables modulation of electronic properties for tailored applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound’s structural uniqueness lies in its dual thiadiazole systems. Below are comparisons with analogous compounds:
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target compound dissects into two primary subunits:
- Benzo[c]thiadiazole-5-carboxylic acid (Fragment A)
- 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine (Fragment B)
Coupling these fragments via an amide bond forms the final product. Fragment A derives from functionalization of benzo[c]thiadiazole, while Fragment B involves piperidine substitution with a 1,3,4-thiadiazole ring.
Synthesis of Benzo[c]thiadiazole-5-carboxylic Acid (Fragment A)
Bromination and Functional Group Interconversion
Bromination of benzo[c]thiadiazole at position 5 is achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid at 0–5°C, yielding 5-bromobenzo[c]thiadiazole (85–90% yield). Subsequent carboxylation employs carbon dioxide insertion under palladium catalysis (Pd(OAc)₂, Xantphos, Cs₂CO₃) in dimethylacetamide (DMAc) at 120°C, affording the carboxylic acid derivative in 70–75% yield.
Table 1: Optimization of Carboxylation Conditions
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 120 | 75 |
| PdCl₂ | BINAP | 110 | 62 |
| Pd(PPh₃)₄ | DPEphos | 130 | 68 |
Synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine (Fragment B)
Cyclocondensation for 1,3,4-Thiadiazole Formation
Piperidine-3-carbohydrazide undergoes cyclization with thioacetic acid in refluxing toluene (12 h), forming 5-methyl-1,3,4-thiadiazol-2-amine (80% yield). Subsequent coupling with piperidine-3-carboxylic acid via EDCl/HOBt activation in dichloromethane (DCM) yields the substituted piperidine-thiadiazole hybrid (65–70% yield).
Mechanistic Insights:
The reaction proceeds through thiohydrazonate intermediate formation, followed by cyclodehydration (Scheme 1):
$$
\text{Thiohydrazonate} \xrightarrow{\Delta} \text{1,3,4-Thiadiazole} + \text{H}_2\text{O}
$$
Amide Coupling for Final Product Assembly
Activation of Fragment A
Benzo[c]thiadiazole-5-carboxylic acid is activated using HATU (1.2 eq) and DIPEA (3 eq) in anhydrous DMF (0°C, 30 min), generating the reactive acyloxyphosphonium intermediate.
Nucleophilic Attack by Fragment B
The activated acid reacts with 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (1.1 eq) in DMF at 25°C for 18 h. Purification via silica chromatography (EtOAc/hexanes) delivers the title compound in 60–65% yield.
Table 2: Coupling Reagent Screening
| Reagent | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 65 |
| EDCl/HOBt | DCM | 58 |
| DCC/DMAP | THF | 52 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Optimization and Scale-Up Challenges
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMAc) enhance reaction rates but reduce thiadiazole regioselectivity. Mixed solvent systems (toluene/DMF 4:1) balance yield (78%) and purity.
Catalytic System Refinement
Pd(OAc)₂/Xantphos outperforms PdCl₂/BINAP in carboxylation due to superior electron-donating properties and steric protection of the palladium center.
Q & A
Q. What are the standard synthetic routes for preparing the benzo[c][1,2,5]thiadiazole core in derivatives like the target compound?
The benzo[c][1,2,5]thiadiazole core is typically synthesized via condensation reactions. For example, 4-(benzo[d]thiazol-2-yl)benzenamine can react with aryl isothiocyanates in refluxing DMF to form thiourea intermediates, which are cyclized under acidic or basic conditions to generate thiadiazole derivatives . Key steps include:
Q. How is the molecular structure of such compounds confirmed experimentally?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] peaks) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity .
Q. What solvents and catalysts are optimal for coupling reactions involving piperidine-thiadiazole moieties?
- Solvents : DMF or ethanol are preferred for solubility and stability of intermediates .
- Catalysts : Acidic (HCl) or basic (methylamine) conditions drive cyclization. For instance, formaldehyde and methylamine in ethanol yield triazinane derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for the cyclization of thiourea intermediates into thiadiazinane or triazinane products?
Key factors include:
- Temperature : Reflux (~90–95°C) ensures sufficient energy for ring closure .
- Molar ratios : A 1:2 ratio of thiourea to formaldehyde maximizes cyclization efficiency .
- Catalyst control : HCl accelerates acid-mediated cyclization, while methylamine favors base-driven pathways, altering product selectivity (e.g., oxadiazinane vs. triazinane) .
Q. How do substituents on the aryl group influence biological activity in related compounds?
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity. For example, 3d (MIC = 1 µg/mL against Staphylococcus aureus) outperforms 3a (MIC = 12 µg/mL) due to increased electrophilicity .
- Steric effects : Bulky substituents (e.g., 4-bromophenyl in 9c) may hinder target binding, reducing potency .
Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?
- Process optimization : Adjust heating rates and stirring efficiency to maintain homogeneity .
- Purification : Silica gel column chromatography (60% ethyl acetate/hexane) improves recovery of pure products .
- Analytical validation : Repeat NMR and TLC to identify side products (e.g., unreacted thioureas) .
Data Analysis and Mechanistic Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking : Align the thiadiazole moiety with hydrophobic pockets of enzymes (e.g., acetylcholinesterase). The benzo[c][1,2,5]thiadiazole ring may π-stack with aromatic residues .
- Docking scores : Compare binding energies of derivatives (e.g., 9c vs. 9g) to prioritize candidates for synthesis .
Q. What analytical techniques differentiate isomeric products in thiadiazole synthesis?
- X-ray crystallography : Resolves spatial arrangements of substituents .
- NOESY NMR : Detects through-space interactions to distinguish cis vs. trans isomers .
Q. How do reaction mechanisms differ between acid- and base-mediated cyclization pathways?
- Acid (HCl) : Protonates thiourea intermediates, promoting nucleophilic attack by sulfur to form oxadiazinane rings .
- Base (methylamine) : Deprotonates intermediates, enabling amine participation in triazinane formation .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
